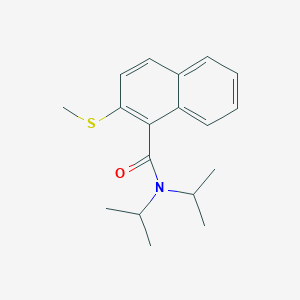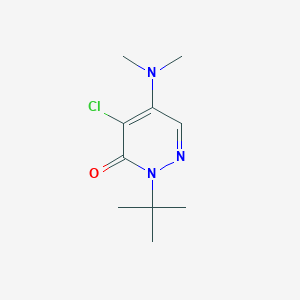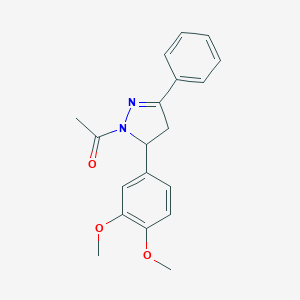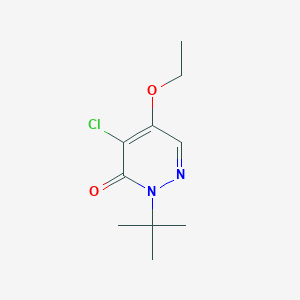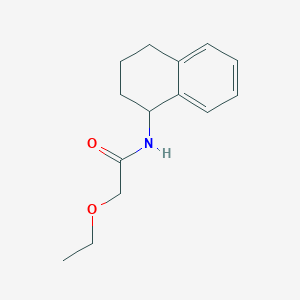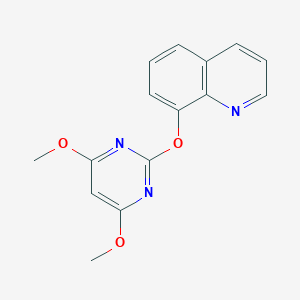
8-(4,6-Dimethoxypyrimidin-2-yl)oxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4,6-Dimethoxypyrimidin-2-yl)oxyquinoline, also known as DMQDQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of quinoline derivatives and has shown promising results in various fields of research.
Mécanisme D'action
8-(4,6-Dimethoxypyrimidin-2-yl)oxyquinoline acts as a chelating agent, binding to metal ions through its pyrimidine and quinoline moieties. The binding of this compound to metal ions results in a change in its fluorescence properties, which can be detected and measured. The mechanism of action of this compound has been extensively studied using various spectroscopic techniques.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, its potential applications in the detection of metal ions in biological systems make it an important tool for studying the role of metal ions in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
8-(4,6-Dimethoxypyrimidin-2-yl)oxyquinoline has several advantages for use in lab experiments. It is a highly selective and sensitive fluorescent probe that can be used for the detection of metal ions in biological samples. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can affect its performance in certain experiments.
Orientations Futures
8-(4,6-Dimethoxypyrimidin-2-yl)oxyquinoline has several potential future directions for research. One area of research is the development of this compound-based diagnostic tools for the detection of metal ions in biological samples. Another area of research is the use of this compound as a tool for studying the role of metal ions in various physiological processes. Additionally, the synthesis of new this compound derivatives with improved properties is an area of interest for future research.
Conclusion
In conclusion, this compound is a promising compound that has shown potential applications in scientific research. Its fluorescent properties make it a useful tool for the detection of metal ions in biological samples. The synthesis method of this compound is relatively simple, and its low toxicity makes it a safe compound for use in lab experiments. Future research directions for this compound include the development of diagnostic tools and the synthesis of new derivatives with improved properties.
Méthodes De Synthèse
8-(4,6-Dimethoxypyrimidin-2-yl)oxyquinoline can be synthesized through a multistep process involving the reaction of 2-amino-4,6-dimethoxypyrimidine with 2-chloroquinoline. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
8-(4,6-Dimethoxypyrimidin-2-yl)oxyquinoline has been studied extensively for its potential applications in scientific research. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. This compound has shown high selectivity and sensitivity towards these metal ions, making it a potential candidate for the development of diagnostic tools.
Propriétés
Formule moléculaire |
C15H13N3O3 |
|---|---|
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
8-(4,6-dimethoxypyrimidin-2-yl)oxyquinoline |
InChI |
InChI=1S/C15H13N3O3/c1-19-12-9-13(20-2)18-15(17-12)21-11-7-3-5-10-6-4-8-16-14(10)11/h3-9H,1-2H3 |
Clé InChI |
HFNAZIWEPBFFSA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)OC2=CC=CC3=C2N=CC=C3)OC |
SMILES canonique |
COC1=CC(=NC(=N1)OC2=CC=CC3=C2N=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-chloro-3-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B259202.png)
![5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B259209.png)
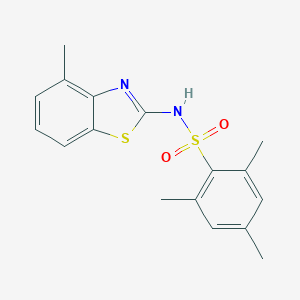

![ethyl 3-(2-ethoxy-2-oxoethyl)-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B259231.png)
